molecular formula C11H8BrNO B2985067 7-Bromo-2-methylquinoline-4-carbaldehyde CAS No. 2248388-06-7

7-Bromo-2-methylquinoline-4-carbaldehyde

Cat. No.: B2985067
CAS No.: 2248388-06-7
M. Wt: 250.095
InChI Key: BBCJKWDHZKMWHD-UHFFFAOYSA-N
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Description

7-Bromo-2-methylquinoline-4-carbaldehyde is a quinoline derivative featuring a bromine atom at the 7-position, a methyl group at the 2-position, and a formyl (aldehyde) group at the 4-position. Quinoline scaffolds are widely studied due to their versatility in pharmaceuticals, agrochemicals, and materials science. The aldehyde group at position 4 provides a reactive handle for condensation or nucleophilic addition reactions, distinguishing it from carboxylic acid or ester analogs .

Properties

IUPAC Name

7-bromo-2-methylquinoline-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO/c1-7-4-8(6-14)10-3-2-9(12)5-11(10)13-7/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBCJKWDHZKMWHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC(=CC2=N1)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-methylquinoline-4-carbaldehyde typically involves the bromination of 2-methylquinoline followed by formylation. One common method is the Vilsmeier-Haack reaction, which uses DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the formyl group at the 4-position of the quinoline ring. The reaction conditions often involve heating the reactants to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and formylation processes using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-2-methylquinoline-4-carbaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), and bases (triethylamine, sodium hydroxide).

    Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, water).

    Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, THF).

Major Products:

    Substitution: Various substituted quinoline derivatives.

    Oxidation: 7-Bromo-2-methylquinoline-4-carboxylic acid.

    Reduction: 7-Bromo-2-methylquinoline-4-hydroxymethyl.

Scientific Research Applications

Chemistry: 7-Bromo-2-methylquinoline-4-carbaldehyde is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals

Biology: In biological research, quinoline derivatives are studied for their potential as antimicrobial, antiviral, and anticancer agents. The unique structure of this compound makes it a candidate for developing new bioactive compounds.

Medicine: Quinoline derivatives, including this compound, are explored for their therapeutic potential. They are investigated for their ability to inhibit enzymes, modulate receptors, and interfere with biological pathways involved in diseases.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and materials with specific electronic properties. Its ability to undergo various chemical transformations makes it valuable in material science and engineering.

Mechanism of Action

The mechanism of action of 7-Bromo-2-methylquinoline-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The bromine atom and formyl group can interact with biological molecules, leading to changes in their structure and function. The exact pathways involved can vary based on the specific biological system and target.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key analogs and their distinguishing features:

Compound Name Substituents Functional Group Molecular Formula Key Properties/Applications
7-Bromo-2-methylquinoline-4-carbaldehyde 7-Br, 2-CH₃, 4-CHO Aldehyde C₁₂H₉BrNO Reactive intermediate for derivatization
7-Bromo-2-phenylquinoline-4-carboxylic acid 7-Br, 2-Ph, 4-COOH Carboxylic acid C₁₇H₁₀BrNO₂ Potential pharmacological activity
7-Bromo-2-methylquinoline-4-carboxylic acid 7-Br, 2-CH₃, 4-COOH Carboxylic acid C₁₂H₈BrNO₂ Intermediate in drug synthesis
6-Bromo-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid 6-Br, 2-(5-Me-thienyl), 4-COOH Carboxylic acid C₁₆H₁₁BrNO₂S Positional isomer effects on bioactivity
7-Bromo-4-chloro-2-phenyl-quinazoline 7-Br, 4-Cl, 2-Ph Chlorine C₁₄H₈BrClN₂ Heterocycle variation (quinazoline)
Key Observations:

Functional Group Reactivity: The aldehyde group in this compound offers distinct reactivity compared to carboxylic acid derivatives (e.g., esterification or amidation in DK-IV-22-1 synthesis ). Aldehydes are prone to nucleophilic attacks, enabling Schiff base formation or cross-coupling reactions.

Substituent Effects: Bromine Position: 6-Bromo analogs (e.g., 6-bromo-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid) may exhibit altered electronic effects compared to 7-bromo derivatives, impacting binding affinity in biological systems . Methyl vs.

Heterocycle Variations : Quinazolines (e.g., 7-bromo-4-chloro-2-phenyl-quinazoline) introduce additional nitrogen atoms, altering hydrogen-bonding capacity and pharmacological profiles .

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